5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c12-10-13-14-11(16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXCUMJMYIDAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenylpropylthiol with a suitable thiadiazole precursor. One common method involves the following steps:
Formation of the Thiadiazole Ring: A precursor such as thiosemicarbazide is reacted with a carbon disulfide source under basic conditions to form the thiadiazole ring.
Attachment of the Phenylpropyl Group: The thiadiazole intermediate is then reacted with 3-phenylpropylthiol in the presence of a suitable catalyst, such as a base or an acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenylpropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine exhibits promising pharmacological properties:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 62.5 μg/mL.
- Antifungal Activity : Effective against fungal strains such as Candida albicans and Aspergillus niger, demonstrating inhibition percentages of 58% to 66% compared to standard antifungal agents.
Anticancer Properties
Studies have suggested that thiadiazole derivatives can inhibit cancer cell proliferation. For example, in vitro studies demonstrated that this compound can induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of apoptotic pathways and gene expression.
Agricultural Applications
The compound's biological activity extends to agricultural uses, particularly as a pesticide or fungicide. Its efficacy against plant pathogens suggests potential for use in crop protection strategies.
Fungicidal Properties
Research has indicated that similar thiadiazole compounds can effectively control fungal diseases in crops, providing an alternative to traditional chemical fungicides. The application of these compounds could lead to reduced chemical residues in food products and lower environmental impact.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results showed significant inhibition of bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest a potential role in cancer therapy development.
Mechanism of Action
The mechanism of action of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine with key analogs:
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups : The nitro group in SU 3327 enhances covalent binding to JNK, critical for its antidiabetic activity .
Halogen Substitution : Chlorine or fluorine atoms (e.g., in 4-chlorophenyl or 4-fluorophenyl derivatives) improve lipophilicity and target binding, correlating with anticancer potency .
Aromatic Side Chains : The (3-phenylpropyl)thio group in the target compound may enhance membrane permeability but requires optimization for stability .
Pharmacological Targets and Mechanisms
- Anticancer Activity : Thiadiazole derivatives inhibit enzymes like thymidylate synthase (docking score: −9.2 kcal/mol) or induce apoptosis via caspase activation .
- Anticonvulsant Action: N-ethyl substitution in 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine enhances GABAergic modulation, reducing seizure severity .
- Enzyme Inhibition : SU 3327 targets JNK-JIP interaction, a key pathway in insulin resistance .
Biological Activity
5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₃N₃S₂. The compound features a thiadiazole ring, which is known for its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃S₂ |
| CAS Number | 887041-93-2 |
| MDL Number | MFCD07024722 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial and fungal strains. For instance:
- Antibacterial Activity : Thiadiazole derivatives have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 32 to 62.5 μg/mL .
- Antifungal Activity : Compounds bearing similar structures have shown promising antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition percentages ranging from 58% to 66% compared to standard antifungal agents .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. The mechanism often involves the inhibition of DNA synthesis and cell division, which are critical in tumorigenesis. Specific findings include:
- Cell Line Studies : Compounds derived from the thiadiazole scaffold have shown activity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit urease activity, which is crucial for the metabolism of urea into ammonia.
- DNA Interaction : Some studies suggest that these compounds can bind to DNA or interfere with its replication process, leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the anticancer effects of thiadiazole derivatives, promoting oxidative stress in cancer cells while sparing normal cells .
Case Studies
Several case studies highlight the efficacy and safety profile of thiadiazole derivatives:
- Study on Antimicrobial Activity : A series of experiments evaluated the antibacterial properties of various thiadiazole derivatives against E. coli and S. aureus, revealing significant zones of inhibition (15–19 mm) at concentrations as low as 500 μg/disk .
- Anticancer Evaluations : In vitro studies on HepG2 and A549 cell lines showed that certain derivatives had IC50 values lower than established chemotherapeutics, suggesting a potential role as alternative anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted carboxylic acids (e.g., 4-phenylbutyric acid) with thiosemicarbazide derivatives in the presence of POCl₃ at 90°C under reflux for 3 hours. Yields (~68–74%) are sensitive to pH control during precipitation (adjusted to 8–9 with ammonia) and solvent selection for recrystallization (e.g., DMSO/water mixtures). Lower yields may result from incomplete cyclization or side reactions with excess POCl₃ .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm the presence of thiadiazole rings via C=N stretching at ~1595 cm⁻¹ and C-S-C bending at ~695 cm⁻¹. Aromatic/aliphatic C-H stretches appear at 3026 cm⁻¹ and 2936 cm⁻¹, respectively .
- ¹H-NMR : Key signals include aromatic protons (δ 7.04–7.42 ppm), aliphatic –CH₂ groups (δ 2.15–3.04 ppm), and NH protons (δ ~10–12 ppm, broad). Integration ratios validate substituent stoichiometry .
- Elemental Analysis : Discrepancies >0.3% in C/H/N percentages indicate impurities or incomplete purification .
Q. How can researchers confirm the molecular structure of this compound beyond spectroscopic data?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example, dihedral angles between thiadiazole and aromatic rings (18.2°–30.3°) influence crystal packing and solubility .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across studies (e.g., antifungal vs. anticancer effects)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate electronic/steric effects on activity. For instance, electron-withdrawing groups (Cl) enhance antifungal activity, while electron-donating groups (OCH₃) may improve solubility for in vitro assays .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) to minimize variability .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., fungal cytochrome P450). Prioritize docking poses with hydrogen bonds to thiadiazole NH or sulfur atoms.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, a logP >3.5 may indicate poor aqueous solubility, necessitating structural modifications .
Q. What experimental designs resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Repeat synthesis with HPLC-grade solvents and monitor reaction progress via TLC. Recrystallize twice to remove byproducts (e.g., unreacted thiosemicarbazide) .
- Cross-Validation : Compare experimental FT-IR/NMR data with computational predictions (e.g., DFT-calculated spectra). For example, deviations in NH stretching frequencies may indicate hydrogen bonding in the solid state .
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., drug design or material science)?
- Methodological Answer :
- Mechanistic Studies : Link biological activity to redox properties (e.g., thiadiazole’s electron-deficient ring participating in charge-transfer interactions). Use cyclic voltammetry to measure oxidation potentials .
- Supramolecular Chemistry : Exploit hydrogen-bonding motifs (e.g., N–H···N interactions) to design coordination polymers or drug-delivery matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
